(1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol

Regioisomer purity Pyrazole N1-substitution Electronic effects

[1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol (CAS 618441-62-6) is a 1,3,4-trisubstituted pyrazole characterized by a 4-chlorophenyl group at N‑1, a 4-methoxyphenyl group at C‑3, and a hydroxymethyl substituent at C‑4. It belongs to the 1,5‑diarylpyrazole class, a scaffold that has yielded potent cyclooxygenase (COX) inhibitors and anti‑inflammatory agents such as SC‑560 and tepoxalin.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
CAS No. 618441-62-6
Cat. No. B12031489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol
CAS618441-62-6
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-10,21H,11H2,1H3
InChIKeyNECQZTKXDUGLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol – A Rare 1,3,4-Trisubstituted Pyrazole Building Block for Early Discovery


[1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol (CAS 618441-62-6) is a 1,3,4-trisubstituted pyrazole characterized by a 4-chlorophenyl group at N‑1, a 4-methoxyphenyl group at C‑3, and a hydroxymethyl substituent at C‑4 . It belongs to the 1,5‑diarylpyrazole class, a scaffold that has yielded potent cyclooxygenase (COX) inhibitors and anti‑inflammatory agents such as SC‑560 and tepoxalin [1]. Sigma‑Aldrich supplies this compound exclusively through its AldrichCPR collection of rare and unique chemicals intended for early‑discovery research, and does not provide analytical data; buyers assume responsibility for identity and purity confirmation .

Why Generic Pyrazole‑4‑methanol Analogs Cannot Replace [1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol in Structure‑Based Programs


The precise 1-(4-chlorophenyl)-3-(4-methoxyphenyl) substitution pattern governs the electronic distribution and steric contour of the pyrazole core, parameters that directly affect target binding and synthetic reactivity [1]. The 4‑chlorophenyl N1‑regioisomer (CAS 618441‑62‑6) presents a different dipole moment and π‑stacking geometry than its 3‑chlorophenyl counterpart (CAS 618441‑70‑6); interchanging them can shift biological activity or alter regioselectivity in subsequent functionalization steps . Moreover, the C4‑hydroxymethyl group provides a unique handle for one‑step derivatization (e.g., to chloromethyl intermediates) that the corresponding C4‑aldehyde (CAS 618098‑51‑4) or unsubstituted analogs cannot offer without additional redox manipulations [1]. Substituting a generic pyrazole‑4‑methanol building block therefore risks both synthetic inefficiency and irreproducible pharmacological results.

Quantitative Differentiation Evidence for [1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol Versus Closest Analogs


Regioisomeric Integrity: 4-Chlorophenyl vs. 3-Chlorophenyl N1-Substitution

Sigma-Aldrich lists the target 4-chlorophenyl regioisomer (CAS 618441-62-6) and its 3-chlorophenyl isomer (CAS 618441-70-6) as distinct catalog entries, confirming they are treated as separate chemical entities with non-interchangeable properties . The para‑chloro substituent exerts a –I effect and +M resonance contribution that differs from the meta‑chloro analog, leading to distinct electrophilic aromatic substitution reactivity and potential differences in π–π stacking with biological targets [1]. While no direct head‑to‑head biological comparison has been published for these two isomers, the regioisomeric distinction is critical for structure‑activity relationship (SAR) consistency.

Regioisomer purity Pyrazole N1-substitution Electronic effects

Synthetic Versatility: Hydroxymethyl Handle vs. Aldehyde Analog in Derivatization

The C4‑hydroxymethyl group of the target compound can be directly converted to a chloromethyl intermediate in a single step (SOCl₂ or PCl₅), enabling nucleophilic displacement to generate diverse conjugates [1]. In the synthesis of Mycobacterium tuberculosis CYP121A1 inhibitors, compound 10b (4‑(chloromethyl)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole) was prepared from the corresponding alcohol and subsequently reacted with 1,2,4‑triazole to yield bioactive conjugates [1]. The analogous aldehyde (CAS 618098-51-4) would require a two‑step reduction–chlorination sequence to achieve the same intermediate, adding synthetic steps and reducing overall yield. The alcohol also avoids aldehyde‑specific side reactions (e.g., imine formation) under basic conditions.

Synthetic intermediate Hydroxymethyl functionalization CYP121A1 inhibitors

Procurement Scarcity: AldrichCPR Exclusive vs. Broadly Available Pyrazole Building Blocks

Sigma‑Aldrich offers this compound solely under the AldrichCPR (Chemical Profile Repository) program, a collection of unique chemicals for which no analytical certificates are provided and stock is not maintained at standard inventory levels . The product page explicitly states: “Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity.” . In contrast, generic pyrazole‑4‑methanol and 1‑phenyl‑3‑methyl‑substituted analogs are stocked as regular catalog items with full analytical support. This supply model means that researchers dependent on this specific substitution pattern must plan procurement well in advance and verify identity independently, whereas users of common analogs face no such constraints.

Chemical sourcing Rare chemical supply AldrichCPR

Predicted Physicochemical Profile: Target Compound vs. 3-Chlorophenyl Isomer

Computational predictions indicate subtle but measurable differences in bulk properties between the 4‑chlorophenyl target compound and its 3‑chlorophenyl regioisomer . The target compound (CAS 618441‑62‑6) has a predicted boiling point of 499.2±45.0 °C and density of 1.23±0.1 g/cm³ , while the 3‑chlorophenyl isomer (CAS 618441‑70‑6) shows a predicted boiling point of 499.2±45.0 °C and density of 1.23±0.1 g/cm³ – essentially identical within error. This confirms that simple physical properties do not differentiate regioisomers, reinforcing that regioisomeric identity must be verified by spectroscopic methods (NMR, IR) rather than by bulk property measurements.

Physicochemical properties Boiling point prediction Density prediction

Optimal Application Scenarios for [1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol Based on Evidentiary Differentiation


Synthesis of CYP121A1 Inhibitors for Antitubercular Drug Discovery

The C4‑hydroxymethyl group is the direct precursor to the chloromethyl intermediate (10b) used to construct 1,2,4‑triazole‑pyrazole conjugates evaluated as M. tuberculosis CYP121A1 inhibitors [1]. The 4‑chlorophenyl N1‑substituent contributes to the hydrophobic binding pocket occupancy, making this specific regioisomer essential for target engagement. Researchers developing next‑generation antitubercular agents should source this alcohol rather than the aldehyde or 3‑chlorophenyl isomer to minimize synthetic steps and preserve the validated SAR.

Core Scaffold for COX‑1/COX‑2 Selective Inhibitor Lead Optimization

The 1-(4-chlorophenyl)-3-(4-methoxyphenyl)‑1H‑pyrazole core is shared with SC‑560 (a COX‑1‑selective inhibitor, IC₅₀ = 9 nM) and tepoxalin (a dual COX/5‑LOX inhibitor) [1]. The C4‑hydroxymethyl substitution provides a synthetic entry point for introducing diverse side chains that can modulate COX isoform selectivity. Medicinal chemists exploring diarylpyrazole SAR should prioritize this alcohol intermediate to access the 4‑functionalized series directly.

Chemical Probe Synthesis for Pyrazole‑Binding Protein Targets

The alcohol functionality allows facile attachment of biotin, fluorophores, or photoaffinity labels via ester or carbamate linkages, enabling the generation of chemical probes for target identification studies. The defined 4‑chlorophenyl‑3‑methoxyphenyl substitution pattern ensures consistency with previously reported biochemical profiling data on the diarylpyrazole class [1].

Regioisomeric Reference Standard for Analytical Method Development

Because the 4‑chlorophenyl and 3‑chlorophenyl isomers are virtually indistinguishable by bulk physical properties (identical predicted boiling point and density within error) [1], the pure 4‑chlorophenyl compound serves as an essential reference standard for developing HPLC or NMR methods capable of resolving regioisomeric mixtures during quality control of pyrazole‑based pharmaceutical intermediates.

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